molecular formula C22H21BrFN5OS B2579461 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-16-1

5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2579461
CAS No.: 869344-16-1
M. Wt: 502.41
InChI Key: LKXPFTPFIOXYJH-UHFFFAOYSA-N
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Description

The compound “5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

Compounds with structural features similar to the mentioned molecule, such as those containing piperazine and triazole rings, have been studied for their ability to bind to DNA or act as fluorescent stains. For instance, Hoechst 33258 and its analogues, which share a resemblance in terms of containing heterocyclic rings and nitrogen atoms, are known for their strong binding to the minor groove of DNA with specificity for AT-rich sequences. These compounds have been utilized in cellular biology for chromosome and nuclear staining, and their derivatives find uses as radioprotectors and topoisomerase inhibitors, suggesting a pathway for rational drug design (Issar & Kakkar, 2013).

Pharmacophoric Groups in Antipsychotic Agents

The arylcycloalkylamine structure, particularly featuring arylalkyl substituents like piperazines, is a common pharmacophore in several antipsychotic agents. Research has indicated that these groups can significantly enhance the potency and selectivity of binding affinity at D2-like receptors, a key target in antipsychotic drug action. This suggests potential for the compound to have uses in the development of new therapeutics for psychiatric disorders, assuming it shares similar pharmacophoric characteristics (Sikazwe et al., 2009).

Synthetic and Medicinal Chemistry

The triazole and thiazole rings are central to a variety of compounds with extensive applications in medicinal chemistry. For example, triazole derivatives have been extensively studied for their broad range of biological activities, including antimicrobial, antifungal, and antiviral properties. They have been a focus of drug discovery efforts due to their versatility and efficacy across different therapeutic areas. This aligns with the possibility of exploring the mentioned compound for similar applications, given its triazole component (Ferreira et al., 2013).

Antidepressant-Anxiolytic Properties

The presence of piperazine derivatives in a compound's structure has been associated with potential antidepressant and anxiolytic effects. These effects are thought to be mediated through interactions with serotonin and benzodiazepine-GABA receptors, suggesting a research avenue for the compound in the exploration of new treatments for mood disorders (Suranyi-Cadotte, Bodnoff, & Welner, 1990).

Properties

IUPAC Name

5-[(3-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-3-2-4-16(23)13-15)28-11-9-27(10-12-28)18-7-5-17(24)6-8-18/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXPFTPFIOXYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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